7-Bromoquinolin-5-amine

Suzuki-Miyaura coupling palladium catalysis oxidative addition

7-Bromoquinolin-5-amine (CAS 1588440-90-7) is a heterocyclic aromatic compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol, featuring a bromine atom at the 7-position and a primary amine at the 5-position of the quinoline ring system. This substitution pattern distinguishes it from the more common 4-aminoquinoline antimalarial scaffold and provides orthogonal synthetic handles: the C7-bromine for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and the C5-amine for amidation, diazotization, or reductive amination.

Molecular Formula C9H7BrN2
Molecular Weight 223.073
CAS No. 1588440-90-7
Cat. No. B592056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoquinolin-5-amine
CAS1588440-90-7
Molecular FormulaC9H7BrN2
Molecular Weight223.073
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2N=C1)Br)N
InChIInChI=1S/C9H7BrN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2
InChIKeyPQSQRUCHYXVDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoquinolin-5-amine (CAS 1588440-90-7): A Dual-Functional Brominated Quinoline Building Block for Medicinal Chemistry and Cross-Coupling Applications


7-Bromoquinolin-5-amine (CAS 1588440-90-7) is a heterocyclic aromatic compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol, featuring a bromine atom at the 7-position and a primary amine at the 5-position of the quinoline ring system . This substitution pattern distinguishes it from the more common 4-aminoquinoline antimalarial scaffold and provides orthogonal synthetic handles: the C7-bromine for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and the C5-amine for amidation, diazotization, or reductive amination [1]. Computed physicochemical properties include a Consensus Log Po/w of 2.1 and an ESOL aqueous solubility of 0.22 mg/mL, placing it within drug-like chemical space .

Why 7-Bromoquinolin-5-amine Cannot Be Replaced by Its 7-Chloro, 7-Fluoro, or Non-Halogenated Analogs in Synthetic Workflows


Halogen identity on the quinoline C7 position dictates both the kinetic barrier to oxidative addition with Pd(0) catalysts and the thermodynamic stability of the resulting Pd(II) intermediate, directly determining cross-coupling efficiency. Aryl bromides undergo oxidative addition significantly faster than aryl chlorides under standard Suzuki-Miyaura conditions, while aryl fluorides are essentially inert due to the high C-F bond dissociation energy [1]. In the specific context of the quinoline scaffold, 7-bromoquinoline achieves 82% isolated yield in PdCl2(dppf)-catalyzed Suzuki-Miyaura cross-coupling, whereas analogous 7-chloroquinolines often require sterically demanding phosphine ligands (e.g., 2-(dicyclohexylphosphino)biphenyl) and more forcing conditions to achieve comparable conversion [2]. The non-halogenated parent 5-aminoquinoline entirely lacks the C7 cross-coupling handle, precluding its use in modular library synthesis via C-C or C-N bond formation at this position . These reactivity differences mean that substituting 7-bromoquinolin-5-amine with its 7-chloro or 7-fluoro congener in an established synthetic route will likely necessitate re-optimization of catalyst, ligand, temperature, and reaction time — introducing avoidable development risk.

Quantitative Differentiation Evidence for 7-Bromoquinolin-5-amine Versus Closest Analogs: A Comparator-Driven Procurement Guide


C-Br vs C-Cl Cross-Coupling Reactivity: Why 7-Bromoquinolin-5-amine Outperforms 7-Chloroquinolin-5-amine in Standard Suzuki-Miyaura Conditions

In Pd-catalyzed Suzuki-Miyaura cross-coupling, the identity of the halogen leaving group at the quinoline C7 position is the primary determinant of reaction rate and yield. The Sydnes group systematically mapped the reactivity of all eight monobromoquinoline positional isomers under two standard catalytic systems [1]. 7-Bromoquinoline (the direct scaffold analog, lacking only the C5-NH2 substituent) was converted to the corresponding biaryl product in 82% isolated yield using PdCl2(dppf) (Method A, 60 °C, EtOH/H2O) and 30% yield using Pd(PPh3)4 (Method B, 80 °C, DME/H2O) [1]. In contrast, Tagata and co-workers demonstrated that while bromoquinolines couple efficiently with the simple PPh3 ligand under Pd/C catalysis, 6-chloroquinoline — and by extension other non-activated chloroquinolines — required the sterically demanding and more expensive 2-(dicyclohexylphosphino)biphenyl ligand to achieve productive coupling, indicating a higher activation barrier for C-Cl oxidative addition on the quinoline scaffold [2]. The C-Br bond dissociation energy (approximately 71 kcal/mol for aryl bromides) is substantially lower than that of C-Cl (approximately 84 kcal/mol for aryl chlorides), making the brominated substrate the preferred entry point for Pd(0) oxidative addition under mild conditions compatible with a broader range of functional groups [3].

Suzuki-Miyaura coupling palladium catalysis oxidative addition C-Br vs C-Cl reactivity medicinal chemistry

Computed Physicochemical Property Head-to-Head: 7-Br vs 7-Cl vs 7-F Quinolin-5-amine Analogs

A head-to-head comparison of computed physicochemical properties for the three commercially available 7-haloquinolin-5-amine congeners reveals meaningful differences relevant to lead optimization and pharmacokinetic profiling . 7-Bromoquinolin-5-amine exhibits a Consensus Log Po/w of 2.1 and an ESOL aqueous solubility of 0.22 mg/mL, occupying an intermediate lipophilicity window between the more polar 7-fluoro analog (Consensus Log P 1.78; solubility 0.90 mg/mL) and the slightly less polar 7-chloro analog (Consensus Log P 2.01; solubility 0.363 mg/mL) . All three share an identical TPSA of 38.91 Ų. The brominated derivative provides a balanced lipophilicity profile (LogP between 1 and 3) consistent with good membrane permeability potential without the excessive logP that can lead to metabolic instability or poor solubility, while the higher molecular weight (223.07 vs. 178.62 for Cl, 162.17 for F) reflects the heavier halogen atom .

Lipophilicity aqueous solubility drug-likeness LogP comparison lead optimization

Suzuki-Miyaura Yield Ranking: 7-Bromoquinoline Positional Isomer Comparison Across the Quinoline Ring System

The Sydnes group's comprehensive reactivity mapping of all eight monobromoquinoline positional isomers provides a direct, quantitative comparison of Suzuki-Miyaura coupling efficiency at each ring position under identical conditions [1]. Under PdCl2(dppf) catalysis (Method A: 5 mol% catalyst, K2CO3, EtOH/H2O 5:1, 60 °C), 7-bromoquinoline (1f) delivered 82% isolated yield of the cross-coupled biaryl product 3f in 20 hours [1]. This positions the C7 site as moderately reactive: less activated than the C4 position (91% yield, 21 h for 4-bromoquinoline 1c) and C5 position (90% yield, overnight for 5-bromoquinoline 1d), but substantially more productive than the C8 position (45% yield, 22 h for 8-bromoquinoline 1g) [1]. The C7 position thus offers a predictable, well-characterized reactivity profile suitable for sequential or orthogonal coupling strategies in polyfunctional quinoline synthesis.

positional isomer reactivity Suzuki-Miyaura coupling regioselectivity quinoline electrophilicity PdCl2(dppf)

Dual Orthogonal Functionality: Simultaneous C7 Cross-Coupling and C5 Amine Derivatization vs. Non-Halogenated 5-Aminoquinoline

7-Bromoquinolin-5-amine possesses two synthetically orthogonal functional groups: the C7 aryl bromide for transition-metal-catalyzed C-C and C-N bond formation (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Ullmann-type couplings) and the C5 primary amine for classical derivatization chemistry (amide bond formation, sulfonamide synthesis, reductive amination, diazotization/Sandmeyer reactions) [1][2]. The non-halogenated parent compound, 5-aminoquinoline (CAS 611-34-7), retains only the amine handle, reducing the accessible chemical space by eliminating all C7-arylation, alkyne installation, and amination pathways . In the broader quinoline building block landscape, the 4-aminoquinoline scaffold (e.g., chloroquine analogs) places the amine at C4, which participates in resonance with the ring nitrogen, altering its basicity and nucleophilicity relative to the C5-amine of 7-bromoquinolin-5-amine [3]. The 7-bromo-5-amino substitution pattern is explicitly encompassed within the Markush structures of patents covering quinoline-based MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors, where halo substitution at the 7-position combined with amino functionality is a key structural motif [3].

orthogonal functionalization dual derivatization building block amide coupling Buchwald-Hartwig amination

Antimicrobial Pharmacophore Validation: 5-Amino-7-bromoquinoline Scaffold Activity Demonstrated via 8-Ol Sulfonate Derivatives

The synthetic utility of the 5-amino-7-bromoquinoline scaffold is validated by the demonstrated biological activity of derivatives built upon this core. Krishna and co-workers synthesized a series of ten 5-amino-7-bromoquinolin-8-yl sulfonate derivatives 5(a–j) and evaluated their in vitro antimicrobial activity against standard drugs [1]. Among the series, 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate (5b) and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate (5g) exhibited potent antibacterial and antifungal activities across all tested pathogens [1]. While the 8-ol derivative is structurally distinct from 7-bromoquinolin-5-amine, the conserved 5-amino-7-bromoquinoline pharmacophore is the core scaffold from which all active derivatives were constructed, and the chemoselective sulfonylation at the 8-OH position — leaving the 5-NH2 and 7-Br groups intact — demonstrates the orthogonality of functional groups on this scaffold [1]. This contrasts with non-halogenated 5-aminoquinoline derivatives, which cannot access C7-arylated analogs that may further tune antimicrobial potency.

antimicrobial antibacterial antifungal structure-activity relationship sulfonate derivatives

Optimal Procurement Scenarios for 7-Bromoquinolin-5-amine: Where This Building Block Delivers Maximum Scientific Return


Diversity-Oriented Synthesis (DOS) and Parallel Library Construction Requiring Dual Orthogonal Derivatization Handles

For medicinal chemistry teams conducting diversity-oriented synthesis or parallel library production, 7-bromoquinolin-5-amine enables two-dimensional diversification: the C7-Br can be elaborated via Suzuki-Miyaura coupling (82% model yield demonstrated for the 7-bromoquinoline scaffold under standard PdCl2(dppf) conditions [5]) to install aryl, heteroaryl, or alkenyl groups, while the C5-NH2 can simultaneously or sequentially undergo amidation, sulfonylation, or reductive amination. This dual-handle architecture maximizes the number of unique analogs generated per synthesis cycle, reducing the number of building blocks that must be procured and inventoried. The intermediate Consensus LogP of 2.1 and moderate aqueous solubility (0.22 mg/mL ) of the parent compound ensure that initial library members remain within drug-like physicochemical space before further optimization.

Suzuki-Miyaura Cross-Coupling Workflows Where Ligand and Condition Simplicity Is Prioritized

When synthetic route design prioritizes operational simplicity, broad functional group tolerance, and use of inexpensive, readily available catalyst systems, 7-bromoquinolin-5-amine is strongly preferred over its 7-chloro analog. The C7-Br bond undergoes efficient oxidative addition with Pd(0) under mild conditions (60 °C, EtOH/H2O solvent system) using PdCl2(dppf) as catalyst, delivering 82% yield for the parent 7-bromoquinoline scaffold [5]. In contrast, 7-chloroquinoline substrates often require elevated temperatures, specialized sterically hindered phosphine ligands, or higher catalyst loadings to achieve comparable conversion [2]. For process chemistry groups translating medicinal chemistry routes toward scalable synthesis, this difference in catalytic efficiency can significantly impact cost of goods and robustness.

Kinase Inhibitor Lead Generation Targeting MELK or EGFR Kinase Families

The 5-amino-7-haloquinoline substitution pattern is explicitly encompassed within the Markush claims of patent EP2597955B1 covering quinoline-based MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors, where halo substitution at C7 combined with amino functionality at C5 constitutes a key pharmacophoric element [5]. Additionally, quinoline derivatives bearing 7-halogen substituents have been explored as EGFR tyrosine kinase inhibitors, with the halogen position and identity modulating binding affinity . 7-Bromoquinolin-5-amine serves as a direct starting material for SAR exploration around these kinase targets, with the bromine atom providing a synthetic handle for late-stage diversification to probe the C7 binding pocket.

Antimicrobial SAR Programs Building on Validated 5-Amino-7-bromoquinoline Pharmacophore Activity

The demonstrated antibacterial and antifungal activity of sulfonate derivatives built on the 5-amino-7-bromoquinoline scaffold [5] provides a validated starting point for antimicrobial drug discovery programs. Specifically, the biphenyl-4-sulfonate and 2-hydroxy-5-nitrobenzenesulfonate derivatives showed potent activity across a panel of bacterial and fungal pathogens [5]. 7-Bromoquinolin-5-amine can be elaborated through the C7-Br position (e.g., via Suzuki coupling to install substituted aryl groups) while the C5-NH2 can be converted to diverse sulfonamides, amides, or urea derivatives, enabling systematic exploration of both vectors of the scaffold for antimicrobial potency optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromoquinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.